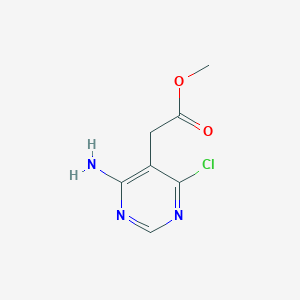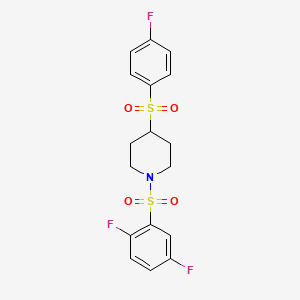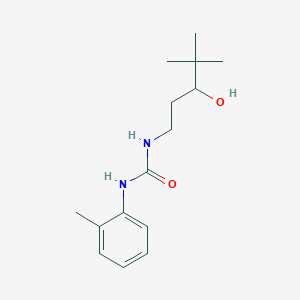
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea, also known as HDMP-28, is a synthetic compound that belongs to the cathinone class of drugs. It is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive function and increase energy levels.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structure Analysis
Urea derivatives, including those with specific substituents like hydroxyl groups and tolyl groups, are extensively studied for their hydrogen bonding capabilities and structural properties. For example, crystalline N,N-dimethyl-N-arylureas with specific substituents have been analyzed through solid-state NMR, IR, Raman spectroscopies, and X-ray diffraction to understand their molecular conformations and hydrogen bonding interactions (Kołodziejski et al., 1993). Such studies are crucial for applications in crystal engineering and the design of molecular materials with specific properties.
Complexation and Molecular Folding
The complexation behaviors of heterocyclic ureas have revealed their potential to form multiply hydrogen-bonded complexes. This property is utilized in designing foldamers that mimic the structural features of biological molecules (Corbin et al., 2001). Such synthetic foldamers have applications in developing new materials and biomimetic systems.
Polymer and Composite Material Development
Urea derivatives are also investigated for their photopolymerization properties and applications in creating advanced materials. For instance, hydrophobic silyl-urea/urethane methacrylates have been synthesized and tested as photopolymerizable co-monomers in dental composites, showcasing their utility in medical and dental material science (Buruiană et al., 2012).
Catalytic Applications and Chemical Transformations
Research on hindered trisubstituted ureas demonstrates their unique reactivity, allowing for efficient substitution reactions with various nucleophiles under neutral conditions. This property is significant for synthetic chemistry, offering new pathways for amine derivative preparation and potentially impacting various industrial processes (Hutchby et al., 2009).
Propiedades
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-7-5-6-8-12(11)17-14(19)16-10-9-13(18)15(2,3)4/h5-8,13,18H,9-10H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOBPACQCZXFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2712397.png)
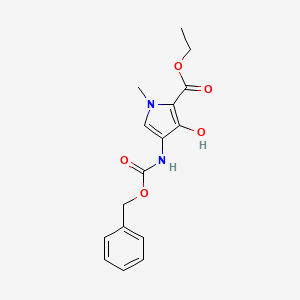
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2712399.png)
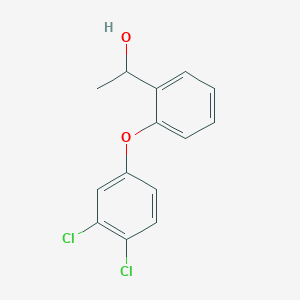

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)


![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)
